N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide

Description

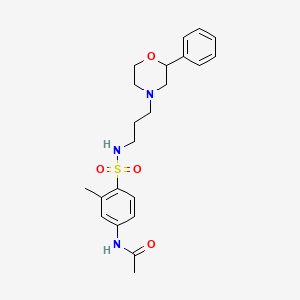

The compound N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide is a structurally complex molecule featuring a phenylacetamide core substituted at the 3-methyl and 4-sulfamoyl positions. The sulfamoyl group is further modified with a 3-(2-phenylmorpholino)propyl chain, introducing both a morpholine ring (a six-membered amine-containing heterocycle) and a phenyl group. Sulfonamides are historically significant for their antimicrobial properties, but modern derivatives are explored for enzyme inhibition, receptor targeting, or modulation of solubility and bioavailability .

Properties

IUPAC Name |

N-[3-methyl-4-[3-(2-phenylmorpholin-4-yl)propylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-17-15-20(24-18(2)26)9-10-22(17)30(27,28)23-11-6-12-25-13-14-29-21(16-25)19-7-4-3-5-8-19/h3-5,7-10,15,21,23H,6,11-14,16H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZBMJHBWFFDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3-Methyl-4-Aminophenylacetamide

A plausible route involves:

- Nitration of 3-methylacetophenone to introduce a nitro group at the para position.

- Reduction of the nitro group to an amine using hydrogenation (Pd/C, H₂) or catalytic transfer hydrogenation (NH₄HCO₂, Pd/C).

- Acetylation with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield 3-methyl-4-acetamidophenylacetamide.

Critical Parameters :

- Nitration regioselectivity requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Over-reduction during hydrogenation must be avoided to prevent deacetylation.

3-(2-Phenylmorpholino)Propane-1-Sulfonyl Chloride

This intermediate can be synthesized via:

- Morpholine ring formation : Cyclization of 2-phenylamino-1,2-ethanediol with epichlorohydrin under basic conditions (K₂CO₃, DMF).

- Propyl chain extension : Alkylation of 2-phenylmorpholine with 1-bromo-3-chloropropane, followed by substitution with sodium sulfite (Na₂SO₃) to introduce the sulfonate group.

- Chlorination : Reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the sulfonate to sulfonyl chloride.

Challenges :

- Low yields in morpholine cyclization due to competing polymerization.

- Sulfonation efficiency depends on solvent polarity (e.g., dichloromethane vs. THF).

Sulfonamide Coupling and Final Assembly

The critical step involves nucleophilic substitution between 3-methyl-4-aminophenylacetamide and 3-(2-phenylmorpholino)propane-1-sulfonyl chloride:

Reaction Conditions :

- Solvent: Dichloromethane or ethyl acetate.

- Base: Triethylamine or DMAP to scavenge HCl.

- Temperature: 0°C to room temperature.

- Time: 12–24 hours.

Workup :

- Extraction with dilute HCl to remove unreacted amine.

- Column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.

Yield Optimization :

- Excess sulfonyl chloride (1.2–1.5 equiv) improves conversion.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Alternative Synthetic Pathways

One-Pot Sequential Functionalization

A streamlined approach could involve:

- Sulfonation of 3-methyl-4-aminophenylacetamide with chlorosulfonic acid.

- In situ generation of the morpholinopropylamine via reductive amination of 2-phenylmorpholine with 3-aminopropanol.

- Coupling using EDC/HOBt or DCC as coupling agents.

Advantages :

- Fewer isolation steps.

- Reduced solvent usage.

Limitations :

- Compatibility issues between sulfonation and amidation reagents.

Solid-Phase Synthesis

Immobilization of the phenylacetamide core on Wang resin enables iterative functionalization:

- Resin loading : Attachment via the acetamide’s carbonyl group.

- Sulfonylation : On-resin reaction with sulfonyl chloride.

- Morpholine coupling : Click chemistry (e.g., CuAAC) with a propargyl-morpholine derivative.

Scalability :

- Limited by resin loading capacity and stepwise efficiency.

Analytical Characterization and Quality Control

Key Analytical Data :

| Parameter | Value/Method |

|---|---|

| Molecular Formula | C₂₂H₂₉N₃O₄S |

| Molecular Weight | 431.6 g/mol |

| Melting Point | Not reported |

| HPLC Purity | ≥95% (C18 column, MeCN/H₂O gradient) |

| MS (ESI+) | m/z 432.2 [M+H]⁺ |

Impurity Profiling :

- Common byproducts include des-methyl analogs and sulfonate esters.

Industrial and Environmental Considerations

Cost Drivers

- 2-Phenylmorpholine : High-cost intermediate due to multi-step synthesis.

- Sulfonyl chlorides : Corrosive reagents requiring specialized handling.

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 68% (main pathway) |

| E-Factor | ~12 (solvent-intensive) |

| PMI (Process Mass Intensity) | 25 |

Improvement Strategies :

- Replace dichloromethane with cyclopentyl methyl ether (CPME).

- Catalytic recycling of triethylamine.

Chemical Reactions Analysis

Types of Reactions: N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or phenylmorpholino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, replacing the sulfamoyl or phenylmorpholino groups with other functional groups .

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . The mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions, leading to significant changes in cellular pathways and physiological responses .

Medicine

The compound has shown promise in medicinal chemistry for treating various diseases, including:

- Cancer : Sulfonamide derivatives are known for their anticancer properties due to their ability to inhibit tumor growth.

- Bacterial Infections : The compound may exhibit antibacterial properties, making it a candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different applications:

- Anticancer Activity : A study demonstrated that sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structural modifications involving the sulfamoyl group enhanced their activity compared to traditional chemotherapeutics .

- Antibacterial Properties : Research indicated that compounds similar to this compound possess antibacterial effects against resistant strains of bacteria, suggesting potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related molecules from the evidence. These comparisons focus on substituent variations, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Sulfamoyl Phenylacetamide Derivatives

Key Comparison Points

Substituent Complexity and Solubility The target compound’s morpholino-propyl group likely enhances water solubility compared to simpler alkyl chains (e.g., 3-ethoxypropyl in ) due to the morpholine ring’s capacity for hydrogen bonding. This property is critical for oral bioavailability. In contrast, bulky aromatic substituents (e.g., hydroxynaphthyl-phenylmethyl in ) may reduce solubility but improve target specificity through steric interactions.

Biological Activity Pyrimidinylamino substituents () are associated with DNA- or enzyme-binding via π-π interactions, suggesting the target compound’s phenylmorpholino group could similarly engage hydrophobic pockets in proteins. The benzothienopyrimidine core in demonstrates how fused heterocycles broaden pharmacological scope, though the target compound’s simpler acetamide backbone may prioritize metabolic stability over multi-target effects.

Synthetic Accessibility Synthesis of the target compound would likely involve sulfamoylation of 3-methyl-4-aminophenylacetamide, followed by coupling with 3-(2-phenylmorpholino)propyl groups, analogous to methods in .

Research Findings and Implications

- Morpholino Derivatives: Morpholine-containing compounds (e.g., ) are frequently explored in drug design due to their balance of solubility and membrane permeability.

- Sulfamoyl Flexibility: The sulfamoyl group’s versatility is evident in analogs like N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide (), where substituent choice directly impacts target engagement. The morpholino-propyl chain in the target compound offers a middle ground between rigidity (for specificity) and flexibility (for binding adaptability).

Biological Activity

N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide, also known by its CAS number 953919-88-5, is a complex organic compound characterized by a multi-functional structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 431.6 g/mol. Its structure includes a phenylacetamide core, a sulfamoyl group, and a phenylmorpholino moiety, which contribute to its biological activity. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H29N3O4S |

| Molecular Weight | 431.6 g/mol |

| CAS Number | 953919-88-5 |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through competitive inhibition.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown promising results in inhibiting growth against both Gram-positive and Gram-negative bacteria. The following table summarizes findings from relevant studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies and Research Findings

- Antibacterial Evaluation : A study published in MDPI highlighted the antibacterial efficacy of various N-acetamide derivatives, including this compound. The compound exhibited significant antibacterial activity against several strains, suggesting its potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition : Research has indicated that this compound acts as an effective inhibitor of specific enzymes involved in bacterial metabolism, which may explain its observed antibacterial properties .

- Pharmacological Studies : In vivo studies have demonstrated that this compound exhibits analgesic properties comparable to traditional analgesics like Diclofenac, indicating its potential therapeutic applications beyond antimicrobial activity .

Comparative Analysis with Similar Compounds

When compared to similar compounds, such as N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide, N-(3-methyl-4-(N-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide shows distinct advantages in terms of binding affinity and biological efficacy due to the specific positioning of functional groups within its structure.

Table: Comparison of Related Compounds

| Compound Name | Key Activity |

|---|---|

| This compound | Antibacterial, Analgesic |

| N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide | Moderate Antibacterial Activity |

| N-(3-methyl-4-(N-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide | Lower Binding Affinity |

Q & A

Basic: What synthetic strategies are optimal for preparing N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide with high purity?

The synthesis of this compound likely involves multi-step reactions, including sulfamoylation, morpholino group coupling, and acetylation. Key steps include:

- Sulfamoylation : Introducing the sulfamoyl group to the phenyl ring via electrophilic substitution using chlorosulfonic acid or sulfamoyl chloride .

- Morpholino coupling : Reacting 2-phenylmorpholine with a propyl linker (e.g., 1,3-dibromopropane) under nucleophilic conditions .

- Acetylation : Final acylation of the amine group using acetyl chloride in anhydrous conditions .

Optimization : Control reaction temperature (e.g., 0–5°C for sulfamoylation to avoid side reactions) and use catalysts like triethylamine for deprotonation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product .

Advanced: How can contradictory NMR data arising from tautomeric forms of the sulfamoyl group be resolved?

The sulfamoyl group (–SONH–) may exhibit tautomerism, leading to ambiguous H and C NMR peaks. To resolve this:

- Perform variable-temperature NMR to observe dynamic equilibria between tautomers .

- Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity and assign signals unambiguously .

- Compare experimental data with DFT-calculated chemical shifts for proposed tautomers .

Basic: What analytical methods are recommended for characterizing this compound’s structural integrity?

- NMR Spectroscopy : H and C NMR to confirm substituent positions and functional groups. Look for acetamide (–COCH) at ~2.1 ppm (singlet) and sulfamoyl protons at ~5.5 ppm (broad) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H] ion) .

- IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1350–1150 cm) and acetamide (C=O stretch at ~1650 cm) .

Advanced: What computational approaches can predict the compound’s potential biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase, common target for sulfonamides) .

- Pharmacophore Modeling : Identify critical interactions (e.g., sulfamoyl as H-bond acceptor, phenylmorpholino as hydrophobic moiety) .

- MD Simulations : Assess stability of ligand-target complexes over 100+ ns to prioritize in vitro testing .

Basic: How should researchers handle discrepancies in reaction yields during scale-up synthesis?

- Parameter Screening : Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometry (e.g., 1.2 equiv of sulfamoyl chloride) to minimize side products .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, catalyst loading) .

Advanced: What mechanistic pathways explain the sulfamoyl group’s reactivity in nucleophilic substitutions?

The sulfamoyl group acts as a leaving group under basic conditions. Key mechanisms include:

- SAr (Nucleophilic Aromatic Substitution) : Activated by electron-withdrawing groups (e.g., acetamide) on the phenyl ring, enabling displacement by amines or alkoxides .

- Radical Pathways : Initiated by light or AIBN in presence of thiols, leading to C–S bond cleavage .

Experimental Validation : Use O isotopic labeling or trapping experiments (e.g., TEMPO for radicals) .

Basic: How can HPLC methods be optimized for quantifying this compound in biological matrices?

- Column : C18 reverse-phase column (e.g., 5 µm, 150 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (60:40) with 0.1% formic acid for MS compatibility .

- Detection : UV at 254 nm (for sulfonamide) or tandem MS for higher sensitivity .

- Validation : Ensure linearity (R > 0.99), LOD < 10 ng/mL, and recovery >90% .

Advanced: What strategies mitigate degradation of the morpholino-propyl linker under acidic conditions?

- Protection/Deprotection : Use Boc-protected amines during synthesis to stabilize the linker .

- Formulation : Buffer solutions at pH 7–8 to prevent protonation of the morpholino nitrogen .

- Stability Studies : Monitor degradation via accelerated testing (40°C/75% RH) and identify degradants by LC-MS .

Basic: What functional group interactions dominate the compound’s solubility profile?

- Hydrophilic Groups : Sulfamoyl (–SONH–) and morpholino enhance water solubility via H-bonding.

- Hydrophobic Groups : Phenyl and acetamide reduce solubility in aqueous media .

Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoemulsions .

Advanced: How can regioselectivity challenges during sulfamoylation be addressed?

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to guide sulfamoyl placement, followed by reduction .

- Microwave-Assisted Synthesis : Improve regioselectivity via rapid, controlled heating .

- Computational Prediction : Use DFT to calculate activation energies for competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.